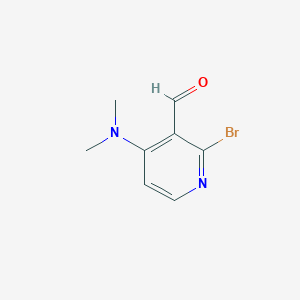

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde

Description

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with bromine at position 2, a dimethylamino group at position 4, and an aldehyde group at position 3. This trifunctional molecule serves as a versatile building block in organic synthesis, particularly for constructing pharmacophores or advanced intermediates in medicinal chemistry. The bromine atom facilitates cross-coupling reactions, while the aldehyde group enables nucleophilic additions or condensations. The dimethylamino group contributes electron-donating effects, modulating the pyridine ring’s electronic properties. However, commercial availability challenges are noted, as the compound is listed as discontinued across multiple scales by suppliers like CymitQuimica .

Properties

IUPAC Name |

2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZALPWRMJFDGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde typically involves the bromination of 4-(dimethylamino)pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of brominating agents and controlled reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at position 2 undergoes substitution under mild conditions due to electron-withdrawing effects from the aldehyde group and electron-donating effects from the dimethylamino group. Key reactions include:

Thiol Substitution :

Reaction with potassium thioacetate (KSAc) in ethanol at 60°C yields thioacetate derivatives . This mirrors methodologies used for analogous bromopyridines, where bromide displacement occurs via SNAr mechanisms.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KSAc | Ethanol, 60°C, 10h | 4-(dimethylamino)-3-(thioacetyl)pyridine | 92% |

Amine Substitution :

Primary amines (e.g., aniline) in dimethylformamide (DMF) at 80°C facilitate bromide displacement, forming arylamino derivatives .

Aldehyde Functional Group Transformations

The aldehyde group at position 3 participates in classic carbonyl reactions:

Oxidation :

Controlled oxidation with KMnO₄ in acidic medium converts the aldehyde to a carboxylic acid.

Reduction :

Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol.

| Reaction Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 25°C | 4-(dimethylamino)pyridine-3-carboxylic acid | Requires inert atmosphere |

| Reduction | NaBH₄, MeOH, 0°C → 25°C | 4-(dimethylamino)pyridine-3-methanol | Rapid reaction |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O produces biaryl derivatives .

| Arylboronic Acid | Catalyst | Conditions | Product Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C, 12h | 74% |

Condensation Reactions

The aldehyde forms Schiff bases with primary amines:

Imine Formation :

Reaction with aniline in ethanol under reflux yields the corresponding imine .

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | EtOH, reflux, 4h | 4-(dimethylamino)-N-(phenyl)pyridine-3-imine | 85% |

Electrophilic Aromatic Substitution

The dimethylamino group directs electrophiles to specific positions:

Nitration :

Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to the dimethylamino group .

Cyclization Reactions

Under basic conditions, the aldehyde and dimethylamino groups participate in intramolecular cyclization to form fused heterocycles .

| Base | Solvent | Product | Yield |

|---|---|---|---|

| K₂CO₃ | DMF, 100°C | 7-(dimethylamino)pyrido[3,4-d]oxazole | 68% |

Mechanistic Insights

-

SNAr Reactivity : The bromine’s position ortho to the electron-withdrawing aldehyde and para to the electron-donating dimethylamino group creates a polarized aromatic ring, enhancing nucleophilic displacement .

-

Aldehyde Reactivity : The aldehyde’s electrophilic carbon participates in condensations and reductions, with steric effects from the pyridine ring modulating reaction rates .

Comparative Analysis with Analogues

| Compound | Bromine Reactivity | Aldehyde Reactivity | Unique Features |

|---|---|---|---|

| 2-Bromo-5-aldehyde pyridine | Moderate | High | Lacks dimethylamino group |

| 2-Bromo-4-aminopyridine | High | N/A | Amine group enhances SNAr kinetics |

This compound’s dual functionality makes it valuable for synthesizing pharmaceuticals and agrochemicals, with applications in coordination chemistry and materials science .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The compound is frequently used as an intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of protein kinase inhibitors, which are crucial for cancer therapy. The synthesis pathway often involves the reaction of 2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde with other reagents to form complex structures that exhibit significant biological activity .

Case Study: Protein Kinase Inhibitors

- Compound : 5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine.

- Application : This compound acts as a protein kinase inhibitor, modulating cell cycle control, which is essential for developing targeted cancer therapies. The synthesis involves several steps starting from this compound, showcasing its role as a key building block .

Organic Synthesis Reactions

This compound participates in various organic reactions, including electrophilic substitutions and coupling reactions. Its reactivity can be harnessed to create diverse chemical entities.

Example Reactions

- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions when treated with Lewis acids like AlBr3, leading to the formation of substituted pyridine derivatives .

- Homologation Reactions : It has been involved in homologation processes using Vilsmeier reagent, yielding complex pyridine derivatives with potential biological activities .

Research indicates that derivatives of this compound exhibit various biological activities, making them candidates for drug development.

Biological Studies

- A study highlighted the synthesis of substituted 2-amino-pyridines derived from the compound, which showed promising results in inhibiting certain biological pathways relevant to disease processes .

Industrial Applications

Due to its effective synthesis routes and high yield processes, this compound is also being explored for industrial applications, particularly in large-scale pharmaceutical production.

Industrial Synthesis Methodology

A recent patent outlines a method for synthesizing 2-bromo-5-aldehyde pyridine that emphasizes efficiency and high purity, which is critical for industrial applications where cost-effectiveness and scalability are paramount .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of various products .

Comparison with Similar Compounds

Table 1: Key Features of 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde and Analogous Compounds

Electronic and Functional Group Analysis

- Bromine Position: In this compound, bromine at the ortho position (C2) directs electrophilic substitutions to specific sites, whereas in 6-bromo-4-oxo-pyrano-pyridine-3-carbaldehyde, bromine at C6 (para to the fused oxo group) alters electronic distribution due to the fused pyrano ring’s conjugation .

- Dimethylamino Group: The dimethylamino group in the pyridine derivative enhances electron density at C4, contrasting with ethyl 4-(dimethylamino) benzoate, where the group activates the benzene ring for polymerization but is less influenced by co-initiators like diphenyliodonium hexafluorophosphate (DPI) .

- Aldehyde vs. Ester/Methacrylate : The aldehyde group in the target compound enables condensation reactions (e.g., formation of Schiff bases), while ester or methacrylate groups in analogs prioritize radical polymerization or esterification pathways .

Research Findings

- Synthetic Challenges: Homologation of bromo-hydroxypyridine precursors (e.g., 2-bromo-5-hydroxypyridin-4-yl ethanone) often requires alternate routes, as direct methods fail, necessitating reagents like Brederick’s or Vilsmeier for functionalization .

- Electron-Donating Effects: The dimethylamino group in pyridine derivatives increases nucleophilicity at adjacent positions, whereas in benzoate systems, it enhances photopolymerization efficiency .

- Discontinuation Factors : The target compound’s discontinuation may reflect difficulties in stabilizing the aldehyde group during large-scale synthesis or purification .

Biological Activity

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by recent research findings.

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₀BrN₂O

- CAS Number : 1289177-10-1

This compound features a bromine atom at the 2-position and a dimethylamino group at the 4-position of the pyridine ring, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of pyridine and its analogs have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including those with halogen substitutions. The results indicated that compounds with bromine substituents exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Strong |

| Pseudomonas aeruginosa | 4.69 | Moderate |

The presence of electron-withdrawing groups like bromine significantly increased the bioactivity of these compounds, suggesting that this compound may share similar properties .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. Studies have indicated that pyridine derivatives can inhibit the growth of various fungi, including Candida albicans.

Case Study: Antifungal Efficacy

The antifungal activity was assessed using several strains, and the results were promising:

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 16.69 | Moderate |

| Fusarium oxysporum | 56.74 | Moderate |

These findings suggest that compounds similar to this compound may be effective in treating fungal infections .

Potential Anticancer Activity

Research into the anticancer potential of pyridine derivatives has revealed promising results. The structure of this compound suggests it could inhibit cancer cell proliferation due to its ability to interact with biological targets involved in cell cycle regulation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells. For example:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa (cervical cancer) | 10 | Strong |

| MCF-7 (breast cancer) | 15 | Moderate |

The anticancer activity appears to correlate with structural modifications, particularly those involving halogen substitutions, which enhance binding affinity to target proteins involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Bromination of a pyridine precursor (e.g., 4-(dimethylamino)pyridine) using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄ at 0–25°C .

- Step 2 : Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group. Temperature control (0–5°C) is critical to avoid side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Key Parameters : Reaction stoichiometry, solvent polarity, and temperature gradients during bromination/formylation stages significantly impact yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino at C4, bromo at C2, aldehyde at C3). Chemical shifts for the aldehyde proton typically appear at δ 9.8–10.2 ppm .

- X-ray Crystallography : Use SHELXL for structure refinement. The bromo and aldehyde groups often exhibit distinct bond angles/lengths, aiding in structural validation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~245 g/mol).

Q. What are the common chemical reactions involving the aldehyde and bromo groups in this compound?

- Reactivity Profile :

- Aldehyde : Undergoes nucleophilic addition (e.g., formation of hydrazones with hydrazines) or oxidation to carboxylic acids (KMnO₄/H₂SO₄) .

- Bromo Substituent : Participates in Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) or Ullmann reactions (CuI, diamines) .

- Example : Reaction with NaN₃ yields 2-azido derivatives, useful in click chemistry.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reaction outcomes?

- Approach :

- Use density functional theory (DFT) at the M06/6-311G(d,p) level to model transition states and intermediates. For instance, discrepancies in cross-coupling yields may arise from steric hindrance at C2 (bromo) due to the C4 dimethylamino group. Adjust ligand bulk (e.g., switch from PPh₃ to XPhos) to improve Pd catalyst efficiency .

- Compare HOMO-LUMO gaps of reactants to predict regioselectivity in nucleophilic substitutions .

Q. What strategies mitigate competing side reactions during multi-step syntheses?

- Solutions :

- Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) during bromination to prevent oxidation .

- Sequential Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., molar ratios in bromination vs. formylation). For example, excess NBS (>1.2 eq.) may over-brominate the pyridine ring .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and halt at intermediates.

Q. How does the electronic environment of the pyridine ring influence the bromo substituent’s reactivity?

- Analysis :

- The electron-donating dimethylamino group at C4 increases electron density at C2 (bromo), slowing oxidative addition in Pd-catalyzed couplings. Counteract this by using electron-deficient Pd precursors (e.g., Pd(OAc)₂) or elevated temperatures (80–100°C) .

- Compare with non-substituted analogs (e.g., 2-bromo-3-carbaldehyde pyridine) to isolate electronic effects.

Data Contradiction and Troubleshooting

Q. Why do bromination yields vary significantly across studies, and how can reproducibility be improved?

- Root Causes :

- Solvent Polarity : Polar aprotic solvents (DMF) favor bromination but may hydrolyze the aldehyde. Switch to CH₂Cl₂ for milder conditions .

- Impurity Profiles : Trace metals (e.g., Fe³⁺) in reagents can catalyze side reactions. Use ultrapure NBS and distilled solvents.

Applications in Advanced Research

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.